molecular formula C24H32N2O4 B588110 Trandolapril Diketopiperazine CAS No. 149881-40-3

Trandolapril Diketopiperazine

Cat. No.: B588110
CAS No.: 149881-40-3
M. Wt: 412.53
InChI Key: AKUCMKAPHCGRFV-WTNASJBWSA-N
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Description

Contextualization within Angiotensin-Converting Enzyme (ACE) Inhibitor Chemistry

Trandolapril (B549266) is a non-sulfhydryl prodrug that is converted in the body to its active metabolite, trandolaprilat (B1681354). drugbank.comnih.gov Trandolaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure. drugbank.comnih.gov Like many other ACE inhibitors that are ester prodrugs, such as ramipril (B1678797) and enalapril, Trandolapril is susceptible to intramolecular cyclization. drugbank.comgoogle.com This reaction leads to the formation of a diketopiperazine derivative. hres.cahres.ca

The formation of diketopiperazines is a known degradation pathway for several ACE inhibitors. google.comcapes.gov.br This process involves the internal nucleophilic attack of the amino group of the dipeptide-like structure on the ester group, resulting in a stable six-membered ring. google.com In the case of Trandolapril, this cyclization results in the formation of Trandolapril Diketopiperazine. This transformation is a critical consideration in the medicinal chemistry of ACE inhibitors, as the resulting diketopiperazine derivatives are typically devoid of the desired therapeutic activity. hres.cahres.ca

Significance as a Degradation Product and Process-Related Impurity in Pharmaceutical Formulations of Trandolapril

This compound is a major degradation product of Trandolapril, and its presence in pharmaceutical formulations is closely monitored. nih.govveeprho.com The formation of this impurity can occur during the synthesis of the drug substance, during the formulation of the final dosage form, and upon storage. veeprho.comdaicelpharmastandards.com Factors such as pH, temperature, and humidity can influence the rate of degradation of Trandolapril to its diketopiperazine derivative. nih.gov

Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines regarding the identification, qualification, and control of impurities in drug products. nih.govveeprho.com Therefore, the presence of this compound above certain thresholds must be controlled to ensure the safety and efficacy of the medication. veeprho.com Its formation can lead to a decrease in the potency of the drug product over time. daicelpharmastandards.com

Several analytical techniques, particularly high-performance liquid chromatography (HPLC), are employed to detect and quantify Trandolapril and its impurities, including this compound. researchgate.netresearchgate.net Stability-indicating methods are developed and validated to separate the active pharmaceutical ingredient from its degradation products, ensuring that the drug product meets quality standards throughout its shelf life. nih.govresearchgate.net Studies have shown that Trandolapril is particularly susceptible to degradation under acidic, basic, and oxidative stress conditions, with this compound being a significant resultant impurity. researchgate.net

Impurity TypeOriginInfluencing FactorsAnalytical Detection
Degradation Impurities Chemical breakdown of TrandolaprilpH, temperature, humidity, light, oxidationHPLC, UPLC-MS/MS
Process-Related Impurities By-products from the synthesis of TrandolaprilStarting materials, intermediates, reaction conditionsChromatography, Mass Spectrometry

Overview of Research Areas in Diketopiperazine Chemistry Relevant to Trandolapril Analogs

Diketopiperazines, also known as 2,5-diketopiperazines (DKPs), are a class of cyclic peptides that have garnered significant interest in medicinal chemistry due to their diverse biological activities. nih.govwikipedia.org They are considered "privileged structures" because their rigid conformation can lead to high receptor affinity and specificity. nih.govresearchgate.net Natural products containing the diketopiperazine scaffold have demonstrated a wide array of pharmacological properties, including antimicrobial, antiviral, and antitumor activities. nih.govnih.gov

Research in diketopiperazine chemistry extends to the synthesis and evaluation of analogs of existing drugs, including those related to ACE inhibitors. The study of this compound and similar structures provides insights into the stability of the parent drug and can also lead to the discovery of new molecules with different biological activities. While the diketopiperazine derivatives of ACE inhibitors like Trandolapril are inactive as ACE inhibitors, the diketopiperazine scaffold itself is a starting point for developing new therapeutic agents. hres.cahres.ca For instance, some thiodiketopiperazines have been found to exhibit ACE inhibitory activity. mdpi.com The synthesis of various N-substituted diketopiperazine derivatives is an active area of research, aiming to explore their potential as novel pharmacophores. researchgate.net

Research AreaFocusRelevance to Trandolapril Analogs
Natural Product Isolation Discovery of novel diketopiperazines from natural sources (fungi, bacteria, marine organisms)Provides a diverse library of scaffolds for potential drug development, including those with cardiovascular activity.
Synthetic Methodologies Development of efficient methods for the synthesis of diketopiperazine derivatives.Enables the creation of analogs of this compound for structure-activity relationship studies.
Biological Evaluation Screening of diketopiperazine compounds for various pharmacological activities.Explores potential new therapeutic applications for diketopiperazine structures related to ACE inhibitors.
Structure-Activity Relationship (SAR) Studies Investigating how chemical modifications to the diketopiperazine core affect biological activity.Guides the design of more potent and selective drug candidates based on the diketopiperazine scaffold. jst.go.jp

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c1-3-30-24(29)20(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-19-12-8-7-11-18(19)15-21(26)23(25)28/h4-6,9-10,16,18-21H,3,7-8,11-15H2,1-2H3/t16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUCMKAPHCGRFV-WTNASJBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCCC4CC3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3[C@H]4CCCC[C@@H]4C[C@H]3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149881-40-3
Record name RU-46178
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Record name (2S,3aR,7aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-octahydro-1H-indole-2-carboxylic acid, lactam
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Chemical Synthesis and Elucidation of Formation Mechanisms

While primarily known as an impurity and degradation product formed from Trandolapril (B549266), the synthesis of Trandolapril Diketopiperazine and its analogs can be approached through established methodologies for creating diketopiperazine structures. daicelpharmastandards.com These methods are crucial for producing reference standards for analytical testing and for further toxicological studies.

Laboratory-scale synthesis of diketopiperazines typically involves the cyclization of a dipeptide precursor. In the context of this compound analogs, this would involve the intramolecular condensation of a dipeptide ester. A general synthetic route can be inferred from methodologies used for other complex diketopiperazine-based molecules. mdpi.com

The process often begins with the coupling of two protected amino acid derivatives. Following the formation of the linear dipeptide, a deprotection step is initiated, which is then followed by a cyclization reaction to form the stable six-membered diketopiperazine ring. mdpi.com For instance, a common strategy involves the removal of an N-terminal protecting group (like Fmoc), which then allows the freed amine to attack an ester group at the C-terminus, leading to concomitant cyclization. mdpi.com The purification of the final diketopiperazine product is typically achieved through column chromatography. mdpi.com

The core structure of this compound is derived from the two constituent amino acid moieties of Trandolapril itself. The key precursors and intermediates for its synthesis are therefore directly related to the intermediates used in the synthesis of the parent drug. google.com

The primary intermediates are:

N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine: This molecule provides one half of the final structure. google.comgoogle.com

(2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid: This bicyclic amino acid forms the other half of the structure. google.comgoogle.com

In a hypothetical synthesis, these two intermediates would first be coupled to form a linear dipeptide ester. This dipeptide intermediate would then undergo an intramolecular cyclization reaction, as described previously, to yield the target this compound.

Degradation Pathways Leading to this compound Formation

This compound is a well-documented degradation product of Trandolapril. daicelpharmastandards.com Its formation is a key focus of forced degradation studies, which are conducted under more severe conditions than standard stability testing to understand the intrinsic stability of a drug molecule. ijpsdronline.com Such studies have shown that Trandolapril is susceptible to degradation under hydrolytic, and in some cases, thermal and photolytic stress. ijpsdronline.comresearchgate.net

Trandolapril demonstrates instability in both acidic and basic aqueous environments, leading to the formation of several degradation products, including the diketopiperazine. ijpsdronline.com

Under acidic conditions (e.g., 0.01 N HCl at 50°C for 15 minutes), Trandolapril has been shown to degrade by approximately 7.0%. Similarly, exposure to basic conditions (e.g., 0.01 N NaOH at 50°C for 30 minutes) results in more significant degradation, around 13.2%, with the formation of multiple degradation products. The kinetics of Trandolapril's degradation under various conditions have been determined, providing insight into its stability profile. nih.gov The major degradation products are typically generated from acid and alkali stress conditions. ijpsdronline.com

Table 1: Summary of Hydrolytic Degradation Findings for Trandolapril Data sourced from a forced degradation study.

Stress ConditionTimeAssay of Active Substance (%)Total Degradation (%)
Acidic Hydrolysis (0.01 N HCl)15 min93.0~7.0
Basic Hydrolysis (0.01 N NaOH)30 min86.8~13.2
Neutral Hydrolysis (Water)2 hours98.2~1.8

The thermal stability of Trandolapril has been evaluated with somewhat varied results. Some stress testing has found the drug substance to be stable under thermal stress conditions. ijpsdronline.com In one study, solid Trandolapril was subjected to 50°C for 60 days to assess thermal degradation. researchgate.net

However, thermal analysis using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a more detailed decomposition profile. These studies have shown that while Trandolapril is compatible with various excipients up to 100°C, its thermal decomposition begins at approximately 215°C. researchgate.net

Table 2: Thermal Analysis Data for Trandolapril Data sourced from a thermal compatibility study. researchgate.net

Analysis TechniqueObservationTemperature (°C)
DSCOnset of Melting110
DSCEndothermic Peak (Melting)125
TGAOnset of Decomposition~215
TGAMajor Mass Loss Event202 - 400

The photostability of Trandolapril is another area with conflicting reports in the literature. A comprehensive stress testing study reported that the Trandolapril drug substance was stable under photolytic stress conditions as per ICH guidelines. ijpsdronline.com Conversely, another study using an HPTLC method concluded that the drug was sensitive to photolytic degradation. ajrconline.org In one experimental setup, photolysis was tested by exposing the drug to direct sunlight (60,000-70,000 lux) for a period of two days. researchgate.net The formation of degradation products under light exposure involves complex photochemical reactions, which can include oxidation, isomerization, or cleavage of chemical bonds. nih.gov

Oxidative Degradation Considerations

Trandolapril's stability under oxidative conditions is a critical factor in its impurity profiling. Forced degradation studies, which are essential for developing stability-indicating analytical methods, have shown that Trandolapril is susceptible to oxidative stress. ijpsdronline.com When subjected to treatment with hydrogen peroxide (H₂O₂), the drug substance undergoes degradation, leading to the formation of several impurities. ijpsdronline.com

In one study, the potential for oxidative decomposition was investigated by treating Trandolapril with 30% hydrogen peroxide at 50°C for 25 minutes. ijpsdronline.com This resulted in the generation of four minor degradation products, demonstrating the compound's lability under these conditions. ijpsdronline.com While acid and base hydrolysis lead to more significant degradation, the formation of oxidative impurities is a distinct pathway that must be considered during the synthesis and storage of the drug. ijpsdronline.com The precise structures of these oxidative by-products, and whether they include or are precursors to this compound, are a key focus of impurity analysis.

Table 1: Summary of Forced Degradation Conditions for Trandolapril ijpsdronline.com
Stress ConditionReagent/ParametersDurationTemperatureOutcome
Acid Hydrolysis1N HCl45 minutes70°CMajor Degradation
Base Hydrolysis1N NaOH30 minutesRoom TemperatureMajor Degradation
Oxidative Stress30% H₂O₂ (3 mL)25 minutes50°CFour Minor Degradation Products
Thermal StressDry Heat--Stable
Photolytic StressUV Light--Stable

Mechanistic Investigations of Diketopiperazine Cyclization

The formation of this compound is a classic example of an intramolecular cyclization reaction, a common degradation pathway for pharmaceuticals containing dipeptide-like structures, particularly other ACE inhibitors like Enalapril. researchgate.net The reaction mechanism involves a nucleophilic attack by the secondary amine of the octahydro-1H-indole-2-carboxylic acid moiety on the electrophilic carbonyl carbon of the ethyl ester group. This process results in the formation of a stable, six-membered diketopiperazine (DKP) ring and the elimination of an ethanol (B145695) molecule. The intrinsic stability of this cyclic structure provides the thermodynamic driving force for the reaction. researchgate.net

This cyclization is a non-enzymatic process that can occur during synthesis, formulation, and storage. nih.govnih.gov The presence of a proline-like structure in Trandolapril is known to facilitate DKP formation, as the stereochemistry of the proline ring pre-organizes the peptide backbone into a conformation that is conducive to cyclization. nih.govnih.gov

Intramolecular Cyclization Kinetics and Thermodynamics

Thermodynamic analysis of analogous peptide systems reveals that the reaction is governed by both enthalpic and entropic factors. nih.gov The transition state for the cyclization involves a significant ordering of the molecule, which is entropically unfavorable. However, this is counteracted by the enthalpic gain from forming the stable cyclic product. Studies on model peptides have shown a clear correlation between the solvent's dielectric constant and the thermodynamic barriers to both isomerization and cyclization. A lower dielectric constant reduces the enthalpic barrier (ΔH‡) for the dissociation step, thereby accelerating the reaction. nih.gov

Influence of Reaction Conditions on Formation Yield and Rate (e.g., pH, solvent, temperature)

The yield of this compound and the rate at which it forms are profoundly influenced by environmental factors such as pH, solvent polarity, and temperature.

pH: The pH of the solution is a critical factor. Studies on the related ACE inhibitor Enalapril have shown that neutral pH conditions promote the highest stability. researchgate.net In acidic conditions, the secondary amine nucleophile can become protonated, which inhibits its ability to attack the carbonyl carbon, thus slowing the rate of cyclization. Conversely, under basic conditions, the reaction can be catalyzed; however, base-catalyzed hydrolysis of the ester group becomes a competing reaction. nih.gov For dipeptides, the diketopiperazine product itself is most stable in the pH range of 3–8, undergoing hydrolysis under more strongly acidic or basic conditions. nih.gov

Solvent: The choice of solvent significantly impacts the rate of DKP formation. The reaction rate generally increases with decreasing solvent polarity. nih.gov For instance, the degradation of model peptides is significantly faster in solvents like propanol (B110389) and ethanol compared to water. nih.gov This is because less polar solvents are less effective at solvating charged species and can better accommodate the less polar transition state of the cyclization reaction. The solvent's dielectric constant has been shown to be directly correlated with the activation enthalpy of the reaction. nih.gov In solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), self-deprotection and subsequent DKP formation are known to proceed more rapidly than in less polar solvents like acetonitrile (B52724) (ACN). nih.gov

Temperature: Increased temperature consistently accelerates the rate of diketopiperazine formation. researchgate.net Forced degradation studies on Trandolapril are performed at elevated temperatures (e.g., 50-70°C) to induce and study the formation of degradation products, including the diketopiperazine. ijpsdronline.com Thermal analysis of Enalapril Maleate shows that the intramolecular cyclization to form its corresponding diketopiperazine occurs in a temperature range of approximately 140 to 230°C, indicating that it is a thermally driven degradation pathway. researchgate.net

Table 2: Influence of Solvent Polarity on Thermodynamic Barriers for Diketopiperazine Formation (Model Peptide System) nih.gov
SolventDielectric Constant (25°C)ΔH‡ (kJ/mol) for DissociationTΔS‡ (kJ/mol) at 298.15 K for Dissociation
Propanol20.1106.36.6
Ethanol24.3110.78.7
Methanol32.6118.512.9
Water78.5161.535.8

Analytical Methodologies for Detection, Quantification, and Characterization

Chromatographic Separation Techniques Applied to Trandolapril (B549266) Diketopiperazine

Chromatographic methods are fundamental in separating Trandolapril Diketopiperazine from the parent drug and other related impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the predominant techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust, stability-indicating HPLC method is critical for the accurate quantification of Trandolapril and its impurities, including this compound. These methods are designed to separate all related substances and degradation products effectively. ijpsdronline.com

Several studies have focused on developing and validating HPLC methods for Trandolapril and its related compounds. ijpsdronline.comresearchgate.netinnovareacademics.in A common approach involves using a reversed-phase C18 column. ijpsdronline.comresearchgate.netinnovareacademics.in For instance, one method utilized an Agilent Eclipse C18 column (150x4.6 mm, 3.5 µ) with a gradient elution of a mobile phase containing 0.1% formic acid and acetonitrile (B52724). innovareacademics.in Another method employed an Xterra MS C18 column at 35°C with a gradient elution of aqueous potassium dihydrogen phosphate (B84403) (pH 3.0) and acetonitrile. ijpsdronline.comresearchgate.net The detection wavelength is often set at 210 nm or 213 nm, where the analytes exhibit maximum absorbance. ijpsdronline.cominnovareacademics.in

Method validation is performed according to the International Conference on Harmonization (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness. innovareacademics.in Linearity has been demonstrated over concentration ranges such as 0.7-10.5 µg/ml for this compound (referred to as imp-D). innovareacademics.in The limit of detection (LOD) and limit of quantification (LOQ) are also established to ensure the method's sensitivity. ijpsdronline.com Recovery studies are conducted at different concentration levels to determine the accuracy of the method. ijpsdronline.com

Table 1: HPLC Method Parameters for this compound Analysis

Parameter Condition 1 Condition 2
Column Agilent Eclipse C18 (150x4.6 mm, 3.5 µ) innovareacademics.in Xterra MS C18 ijpsdronline.comresearchgate.net
Mobile Phase Gradient elution with 0.1% formic acid and acetonitrile innovareacademics.in Gradient elution with aqueous potassium dihydrogen phosphate (pH 3.0) and acetonitrile ijpsdronline.comresearchgate.net
Flow Rate 1 ml/min innovareacademics.in 1.0 mL/min ijpsdronline.com
Temperature Ambient innovareacademics.in 35°C ijpsdronline.comresearchgate.net
Detection Wavelength 213 nm innovareacademics.in 210 nm ijpsdronline.com

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

UHPLC offers advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. While specific UHPLC methods solely for this compound are not extensively detailed in the provided context, the principles of UHPLC are applicable for improving the separation efficiency of Trandolapril and its impurities. The use of sub-2 µm particle columns in UHPLC systems allows for more efficient separations. mdpi.com The development of a UPLC-MS method for the estimation of Trandolapril has been noted, suggesting the applicability of this advanced technique for its related compounds as well. wisdomlib.org

Gas Chromatography (GC) Considerations for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is typically employed for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is generally not feasible due to its low volatility and potential for thermal degradation. However, derivatization techniques can be used to convert non-volatile compounds into more volatile derivatives suitable for GC analysis. While the provided information does not describe specific GC methods for this compound, the use of chiral derivatization with techniques like GC-MS has been applied to other pharmaceutical compounds for enantiospecific analysis. nih.gov This suggests that with appropriate derivatization, GC-MS could potentially be used for the analysis of this compound, although HPLC and LC-MS remain the more common and direct approaches.

Advanced Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the definitive identification and structural elucidation of this compound.

Mass Spectrometry (MS) Techniques for Identification and Quantification (e.g., LC-MS/MS, High-Resolution MS)

Mass Spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of Trandolapril and its metabolites, including this compound. nih.gov LC-MS/MS methods have been developed for the simultaneous quantification of Trandolapril and its active metabolite, Trandolaprilat (B1681354), in human plasma. nih.gov These methods often utilize electrospray ionization (ESI) in either positive or negative ion mode. nih.govwho.int

In a typical LC-MS/MS setup for Trandolapril analysis, multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. nih.gov For instance, the transition m/z 429/168 has been used for Trandolapril. nih.gov While a specific transition for this compound is not explicitly stated, its molecular weight of 412.52 g/mol provides a basis for developing such a method. sigmaaldrich.com The development of LC-MS/MS methods for the analysis of various cyclic dipeptides (diketopiperazines) has been reported, demonstrating the feasibility of this technique for the quantification of this class of compounds. nih.gov Paper spray mass spectrometry has also been explored as a rapid screening method for various drugs, and Trandolapril-d5 Diketopiperazine is listed as a compound with a molecular weight of 412.2, indicating its amenability to mass spectrometric detection. iu.edu

Table 2: Mass Spectrometry Data for this compound

Parameter Value
Synonym Ethyl (2S)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]-4-phenylbutanoate sigmaaldrich.com
Empirical Formula C₂₄H₃₂N₂O₄ sigmaaldrich.com
Molecular Weight 412.52 sigmaaldrich.com
CAS Number 149881-40-3 sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including Trandolapril and its related compounds. jlu.edu.cnresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity and stereochemistry of the molecule.

Studies on Trandolapril have utilized NMR to investigate its conformational properties in solution. jlu.edu.cnresearchgate.net While specific NMR data for this compound is not detailed in the search results, the structural information available, such as the InChI key (AKUCMKAPHCGRFV-WTNASJBWSA-N) and SMILES string, provides the basis for theoretical NMR shift predictions and comparison with experimental data. sigmaaldrich.com The use of computational methods, including machine learning, is becoming increasingly important in aiding NMR-based structural elucidation, especially for complex molecules. frontiersin.orgnih.gov These computational tools can predict NMR spectra for proposed structures, which can then be compared with experimental spectra to confirm the identity of a compound like this compound. frontiersin.org

Orthogonal Analytical Approaches for Confirmation

To ensure the unambiguous identification and confirmation of this compound, especially during impurity profiling and stability studies, orthogonal analytical methods are employed. An orthogonal method is a secondary analytical technique that relies on a different scientific principle for separation or detection compared to the primary method (typically reversed-phase HPLC). This approach provides a more comprehensive and reliable characterization.

For this compound, the most powerful orthogonal technique is Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). nih.gov

Principle of Separation and Detection: While the liquid chromatography component separates the diketopiperazine from Trandolapril and other impurities based on polarity, the mass spectrometer detects the analyte based on its mass-to-charge ratio (m/z). This is fundamentally different from UV-Vis detection, which relies on light absorption.

Structural Elucidation: Mass spectrometry provides the exact molecular weight of the compound. This compound has a molecular formula of C₂₄H₃₂N₂O₄ and a molecular weight of 412.52 g/mol . sigmaaldrich.com High-resolution mass spectrometry can confirm this elemental composition with high accuracy.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to fragment the parent ion of this compound. The resulting fragmentation pattern is a unique fingerprint that can be used to piece together the molecule's structure, confirming the presence of the diketopiperazine ring and other key structural motifs. This is invaluable for distinguishing it from other potential isomers.

The use of LC-MS as an orthogonal method is crucial for validating the specificity of primary methods like HPLC-UV and for definitively identifying unknown peaks observed during forced degradation studies. nih.gov

Impurity Profiling and Stability-Indicating Methods Development

This compound, also known as Trandolapril Impurity D, is a critical impurity that must be monitored in the Trandolapril drug substance and its formulations. ijpsdronline.compharmaffiliates.com It is formed via an intramolecular cyclization of the parent drug, a process that can be accelerated by heat. Therefore, its control is a key aspect of ensuring the quality, stability, and purity of the final drug product.

Stability-Indicating Method Development: The development of a stability-indicating analytical method (SIAM) is essential. A SIAM is a validated quantitative analytical procedure that can accurately detect changes in the purity and potency of a drug substance over time. For Trandolapril, the method must be able to separate the active ingredient from its degradation products, including this compound. ijpsdronline.comnih.gov

Forced degradation studies are performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce the formation of degradation products and demonstrate the method's specificity. ijpsdronline.comnih.govnih.gov Trandolapril has been shown to be labile under acidic, basic, and oxidative conditions. ijpsdronline.com The formation of the diketopiperazine impurity is particularly noted as a challenge in reversed-phase HPLC methods due to its non-polar nature, which can cause it to elute very early in the chromatogram. ijpsdronline.comresearchgate.net Crystallization processes using specific solvent systems, such as ethanol-diisopropyl ether, have been developed to minimize the formation of this impurity during manufacturing. google.com

Method Validation: The developed HPLC methods are validated according to International Council for Harmonisation (ICH) guidelines. Validation ensures the method is reliable for its intended purpose. Key validation parameters for the quantification of this compound as an impurity are summarized below.

Table 1: HPLC Method Validation Parameters for Trandolapril and its Diketopiperazine Impurity

ParameterTrandolaprilThis compound (Impurity D)Source
Linearity Range 0.10 to 3.0 µg/mL0.10 to 3.0 µg/mL ijpsdronline.com
Correlation Coefficient (r) 0.99980.9999 ijpsdronline.com
Limit of Detection (LOD) 0.07 µg/mL0.08 µg/mL ijpsdronline.com
Limit of Quantitation (LOQ) 0.24 µg/mL0.26 µg/mL ijpsdronline.com
Recovery 97.98% to 100.55%97.98% to 100.55% ijpsdronline.com

This table compiles data from a study developing a stability-indicating HPLC method. The recovery range is reported for Trandolapril and its two impurities combined.

Table 2: Linearity Equations from a Validated HPLC Method

CompoundCalibration Curve EquationCorrelation Coefficient (r)Source
TrandolaprilY = 7955.5x + 4458.40.9998 ijpsdronline.com
This compoundY = 6844.1x + 3244.50.9999 ijpsdronline.com

This table shows the linear regression equations used to calculate the concentration of Trandolapril and its diketopiperazine impurity based on the peak area response.

These validated methods allow for the precise and accurate quantification of this compound, ensuring that it is controlled within acceptable limits in the final pharmaceutical product.

Structural Elucidation and Conformational Analysis

Definitive Structural Characterization using Integrated Spectroscopic Data

The molecular structure of Trandolapril (B549266) Diketopiperazine has been unequivocally confirmed through the integration of data from mass spectrometry and single-crystal X-ray analysis. d-nb.infoiu.edu It is recognized as a significant degradation impurity that can form during the synthesis of Trandolapril, particularly under harsh deprotection conditions, or as a metabolite. drugbank.comd-nb.infogoogle.com

The most conclusive evidence for its structure comes from single-crystal X-ray crystallography, which provided a definitive three-dimensional model of the molecule. d-nb.info This analysis confirmed the cyclic dipeptide structure resulting from the intramolecular condensation of Trandolapril. d-nb.info

Mass spectrometry further corroborates the structure by determining the precise molecular weight. The empirical formula for the compound is C₂₄H₃₂N₂O₄, corresponding to a molecular weight of 412.52 g/mol . sigmaaldrich.com This data is crucial for its identification in various analytical settings, such as impurity profiling in pharmaceutical manufacturing. ijpsdronline.com

While specific Nuclear Magnetic Resonance (NMR) spectra for the isolated diketopiperazine are not widely published, its structure is consistent with the data obtained for its parent compound, Trandolapril. d-nb.infogoogle.com The formation of the diketopiperazine ring results in characteristic shifts in the NMR spectrum corresponding to the atoms involved in the new cyclic structure.

Table 1: Spectroscopic and Physicochemical Data for Trandolapril Diketopiperazine

ParameterValueSource
Chemical Name Ethyl (2S)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]-4-phenylbutanoate sigmaaldrich.com
Synonym Trandolapril Impurity D; this compound sigmaaldrich.com
Molecular Formula C₂₄H₃₂N₂O₄ sigmaaldrich.com
Molecular Weight 412.52 g/mol sigmaaldrich.com
Primary Identification Method X-ray Crystal-Structure Analysis d-nb.info

Stereochemical Assignment and Isomeric Purity Determination

The stereochemistry of this compound is directly derived from its precursor, Trandolapril, which possesses multiple chiral centers. The cyclization reaction that forms the diketopiperazine ring proceeds with retention of the original stereochemical configuration. The established absolute configuration is (2S, 3aR, 7aS) for the octahydroindole portion, which is incorporated into the final diketopiperazine structure. d-nb.infogoogle.com The complete stereochemical name is ethyl (2S)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]-4-(phenyl-d5)butanoate. smolecule.com

The determination of stereochemical and chemical purity for Trandolapril and its related compounds, including the diketopiperazine impurity, is primarily accomplished using High-Performance Liquid Chromatography (HPLC). ijpsdronline.comnih.gov Specific HPLC methods, utilizing both chiral and non-chiral columns, have been developed to separate the various stereoisomers and degradation products, ensuring the purity of the final active pharmaceutical ingredient. google.comnih.gov These methods are sensitive enough to detect and quantify low levels of the diketopiperazine impurity. ijpsdronline.com

Table 2: Assigned Stereocenters in this compound

PositionStereochemical DescriptorSource
Pyrazino-indole Ring3S, 5aS, 9aR, 10aS smolecule.com
Butanoate Side Chain2S nih.gov

Conformational Landscape and Molecular Geometry Analysis

The three-dimensional shape and preferred conformation of this compound are dictated by its rigid bicyclic core. The solid-state conformation has been definitively determined by single-crystal X-ray analysis. d-nb.info This analysis provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's geometry in the crystalline state.

A key feature of the 2,5-diketopiperazine (DKP) ring system is its tendency towards a planar or near-planar conformation, which is a common characteristic observed in other cyclic dipeptides. nih.gov This planarity imposes significant conformational rigidity on the core of the molecule. The octahydroindole ring system fused to the DKP ring adopts a stable chair-like conformation. d-nb.info

In solution, the molecule may exhibit different conformational dynamics. Like other peptide-like molecules, this compound has the potential for cis-trans isomerization around its amide bonds, although the cyclic nature of the DKP ring restricts some of this rotational freedom compared to its linear precursors like Enalaprilat. jlu.edu.cnresearchgate.net Computational studies, such as those using density functional theory (DFT), can be employed to explore the conformational landscape and the relative energies of different conformers in solution, complementing experimental data from techniques like NMR. nih.govnih.gov

Table 3: Key Molecular Geometry Features

FeatureDescriptionSource
Diketopiperazine (DKP) Ring Exhibits a near-planar conformation in the solid state, a common feature for this heterocyclic substructure. d-nb.infonih.gov
Octahydroindole Ring Fused to the DKP ring, adopts a stable, rigid conformation. d-nb.info
Overall Shape The fusion of the ring systems results in a conformationally restricted and well-defined three-dimensional structure. d-nb.info

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions. These calculations can map the potential energy surface of a reaction, identifying the structures of reactants, transition states, and products, thereby revealing the most likely mechanism.

The formation of Trandolapril (B549266) Diketopiperazine from its parent drug, Trandolapril, is an intramolecular cyclization reaction. researchgate.netgoogle.com While specific DFT studies on the cyclization of Trandolapril are not widely published, the mechanism of diketopiperazine (DKP) formation in other molecules, such as the peptide tirzepatide, has been thoroughly investigated using these methods. acs.orgresearchgate.net These studies serve as a strong model for understanding the process in Trandolapril.

DFT calculations on peptide systems have shown that DKP formation can be influenced by the preceding amino acid sequence and local chemical environment. researchgate.net For instance, studies have identified that a penultimate proline residue can stabilize the transition state for cyclization through specific interactions, making the peptide more susceptible to DKP formation. acs.orgresearchgate.net The calculations can precisely model the bond-breaking and bond-forming steps, determine the activation energy barriers for the reaction, and explain how factors like solvent and temperature influence the reaction rate. researchgate.netnih.gov A similar computational approach applied to Trandolapril would involve modeling the nucleophilic attack of the terminal nitrogen onto the amide carbonyl, leading to the cleavage and formation of the stable six-membered diketopiperazine ring.

Table 1: Representative Data from Quantum Chemical Calculations for DKP Formation Mechanism (Hypothetical based on similar systems)

ParameterDescriptionFindingImplication for Trandolapril-DKP
Transition State (TS) Geometry The molecular structure at the highest point of the energy barrier.Characterized by the partial formation of the new N-C bond and the beginning of amide bond cleavage.Defines the specific conformational arrangement Trandolapril must adopt to initiate cyclization.
Activation Energy (ΔG‡) The energy barrier that must be overcome for the reaction to occur.Calculated values can be correlated with experimental reaction rates. Lower barriers indicate faster DKP formation. rsc.orgA relatively low calculated barrier would confirm the lability of Trandolapril under certain conditions.
Reaction Energy (ΔG_rxn) The overall energy difference between reactants and products.A negative value indicates that the DKP product is thermodynamically more stable than the open-chain precursor.Explains why DKP formation is a favorable and often irreversible degradation pathway.
Key Interactions Non-covalent interactions (e.g., C-H···π, hydrogen bonds) that stabilize the transition state. acs.orgProline-containing peptides show stabilization of the TS via C-H···π interactions. acs.orgresearchgate.netThe unique structure of Trandolapril's octahydroindole ring may offer similar stabilizing interactions that facilitate cyclization.

Molecular Dynamics Simulations for Conformational Stability and Chemical Interaction Studies

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. These simulations are essential for studying the conformational landscape of flexible molecules like diketopiperazines and their interactions with their environment or biological targets. nih.govbiorxiv.org

MD simulations can reveal the preferred three-dimensional shapes (conformations) of Trandolapril Diketopiperazine in different solvents or states. For other diketopiperazines, studies have shown they can exist in various conformations, such as folded or extended forms, with the stability of each being dependent on intramolecular and intermolecular interactions like hydrogen bonds and π-π stacking. nih.govnih.gov MD simulations on Trandolapril-DKP could map its conformational flexibility, identifying the most stable structures and the energy barriers between them.

Furthermore, MD simulations are used to study how DKP-containing molecules interact with biological receptors or enzymes. nih.govnih.gov For example, simulations have been used to elucidate the binding modes of DKP derivatives to the oxytocin (B344502) receptor, identifying key amino acid residues and the nature of the stabilizing interactions (e.g., hydrogen bonds with specific glutamine residues and π-π stacking with phenylalanine). nih.gov This approach could be used to investigate if Trandolapril-DKP has any off-target interactions, by simulating its dynamics within the binding sites of various proteins.

Table 2: Illustrative Findings from MD Simulations of a Diketopiperazine Derivative Interacting with a Receptor

Simulation ParameterFindingRelevance to Trandolapril-DKP
Root Mean Square Deviation (RMSD) Measures the average deviation of the molecule's backbone atoms over time compared to a reference structure.Low RMSD values for the DKP-receptor complex indicate a stable binding mode.
Key Interacting Residues Identifies specific amino acids in a binding pocket that form significant interactions with the DKP molecule.For an oxytocin receptor antagonist, key residues included Q119, Q295, and F311. nih.gov
Interaction Types Characterizes the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic, π-π stacking).Hydrogen bonds and π-π stacking were found to be crucial for stabilizing the ligand in the binding cavity. nih.govresearchgate.net
Conformational Flexibility Assesses the range of shapes the molecule adopts during the simulation.MD simulations identified a region of increased conformational flexibility in one enzyme that was key to its function on DKPs. nih.gov

Prediction of Degradation Pathways and Impurity Formation

Computational tools play a crucial role in predicting the degradation of drug substances and the formation of impurities. Trandolapril is known to be labile, degrading primarily to its active diacid metabolite, trandolaprilat (B1681354), and the inactive Trandolapril-DKP impurity through intramolecular cyclization. google.comdrugbank.comijpsdronline.com

Several in silico systems have been developed to predict drug metabolism and degradation. These "expert systems" use a rule-based approach, combining knowledge of common chemical and enzymatic reactions to predict the likely breakdown products of a parent molecule.

Metabolism Prediction Systems: Programs like MetaSite, MetaDrug, and the Pathway Prediction System (PPS) are designed to identify sites of metabolism (SOM) on a drug molecule and predict the resulting metabolites. nih.govsemanticscholar.org While primarily for metabolism, their underlying principles can be adapted to predict chemical degradation.

Biochemical Network Explorers: The Biochemical Network Integrated Computational Explorer (BNICE) is a more advanced framework capable of generating comprehensive reaction networks based on generalized enzyme reaction rules. nih.govsemanticscholar.org It can reproduce known biodegradation routes and suggest novel pathways and intermediates. nih.gov

Applying these computational models to Trandolapril would predict its hydrolysis to trandolaprilat and its cyclization to Trandolapril-DKP as major pathways. nih.govsemanticscholar.org These predictions are consistent with experimental results from forced degradation studies, which subject the drug to stress conditions like acid, base, and oxidation to identify potential impurities. ijpsdronline.com

Table 3: Computational Systems for Predicting Drug Degradation

Computational SystemPrinciple of OperationApplication to TrandolaprilPredicted Products
MetaSite/MetaDrug Identifies probable sites of metabolism by P450 enzymes and other metabolic reactions based on substrate-enzyme interaction modeling. semanticscholar.orgPredicts hepatic metabolism of the prodrug.Trandolaprilat (active metabolite).
Pathway Prediction System (PPS) Uses a library of metabolic rules to predict transformation products of functional groups. nih.govModels the chemical transformations Trandolapril can undergo.Trandolaprilat (hydrolysis), Glucuronide conjugates, Trandolapril-DKP (cyclization). nih.gov
BNICE Framework Generates extensive biochemical reaction networks based on established enzyme reaction rules. nih.govsemanticscholar.orgCan map out the complete potential degradation network of Trandolapril.Trandolaprilat, Trandolapril-DKP, and other minor metabolites like diacid-glucuronide. nih.govsemanticscholar.org
(Q)SAR Toxicity Models Predicts toxicological endpoints (e.g., mutagenicity, carcinogenicity) based on chemical structure. researchgate.netAssesses the potential risk of degradation impurities.Trandolapril-DKP was predicted to be potentially carcinogenic, though with low reliability in one study. researchgate.net

In Silico Models for Understanding Diketopiperazine Chemistry

A wide range of in silico models are employed to understand the broader chemistry of the diketopiperazine scaffold, which is prevalent in natural products and synthetic compounds. gsconlinepress.com These computational techniques help in designing new molecules with desired properties and in understanding their biological activities.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the three-dimensional properties of molecules with their biological activity. nih.gov For a series of DKP derivatives, these models have successfully predicted their potency as receptor antagonists, providing maps that show where to modify the structure to enhance activity. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, such as a protein receptor. researchgate.net Docking studies on DKP derivatives have been used to visualize their binding modes, identify key interactions, and explain their biological effects. nih.govresearchgate.net

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (a pharmacophore) necessary for biological activity. For DKP-based compounds, this can help in designing new derivatives that retain the key features for a specific target while optimizing other properties.

Toxicity Prediction: As mentioned previously, in silico software can screen compounds for potential toxicity. researchgate.net For ACE inhibitors and their DKP impurities, these tools have been used to flag potential genotoxicity and carcinogenicity, prioritizing them for further experimental testing. researchgate.netresearchgate.net

These computational approaches provide a powerful, multi-faceted strategy for investigating the chemical and biological properties of this compound, from its formation and stability to its potential interactions and toxicological profile.

Table 4: Overview of In Silico Models and Their Application to Diketopiperazine Chemistry

Model/TechniquePurposeExample Application
3D-QSAR (CoMFA/CoMSIA) Correlates 3D molecular fields with biological activity to guide drug design.Developing models to predict the antagonist potency of DKP derivatives at the oxytocin receptor. nih.gov
Molecular Docking Predicts the binding orientation and affinity of a ligand to a protein target.Elucidating the binding mode of DKP derivatives in the active site of the β2-adrenergic receptor. researchgate.net
Pharmacophore Modeling Identifies the key structural features required for biological activity.Designing novel DKP-based inhibitors by ensuring they match the pharmacophore of a known active compound.
Toxicity Prediction Software Screens chemical structures for potential mutagenicity, carcinogenicity, or other toxic endpoints.Assessing the carcinogenic potential of Trandolapril-DKP and other ACE inhibitor-derived DKPs. researchgate.net

Metabolic Formation Pathways Mechanistic, Pre Clinical, in Vitro Focus

In Vitro Enzymatic Conversion Studies

In vitro studies are crucial for elucidating the enzymatic processes governing the metabolism of xenobiotics. For trandolapril (B549266), these studies have centered on the initial and primary metabolic step: the conversion of the prodrug to its pharmacologically active metabolite, trandolaprilat (B1681354). nih.govresearchgate.netnih.gov This bioactivation is catalyzed by carboxylesterases (CES), predominantly CES1, which is highly expressed in the liver. corning.commdpi.com

Table 1: Enzymes Involved in Trandolapril Metabolism

Enzyme Family Specific Enzyme Location Role in Metabolism
Carboxylesterases (CES) CES1 Liver Catalyzes the primary bioactivation step: hydrolysis of the prodrug trandolapril to the active metabolite, trandolaprilat. corning.commdpi.com

Identification of Metabolic Precursors in Pre-clinical Models

Pre-clinical studies, often conducted in animal models such as rats, have been instrumental in identifying the metabolic precursors to trandolapril diketopiperazine. sandoz.comnih.gov Following oral administration, trandolapril is absorbed and undergoes first-pass metabolism in the liver. drugbank.com The primary metabolic precursor is the parent drug, trandolapril, itself. Its de-esterification leads to the formation of the main active metabolite, trandolaprilat, which also serves as a precursor to a corresponding diketopiperazine analog. nih.govsandoz.com

Studies analyzing urine and serum from preclinical models have successfully identified a profile of metabolites. nih.govsemanticscholar.org These analyses confirm that minor metabolic pathways lead to the creation of diketopiperazine derivatives from both trandolapril and trandolaprilat. sandoz.com These metabolites, which lack angiotensin-converting enzyme (ACE) inhibitory activity, are excreted along with other metabolic products, including glucuronide conjugates. sandoz.comnih.govsemanticscholar.org In rats, trandolapril and its metabolites have also been detected in milk. nih.gov

Table 2: Identified Metabolic Precursors and Resulting Metabolites of Trandolapril

Precursor Resulting Metabolite(s) Notes
Trandolapril (Prodrug) Trandolaprilat (Active Diacid Metabolite) Primary metabolic pathway via hepatic esterolysis. nih.govnih.gov
Trandolapril (Prodrug) This compound Minor metabolic pathway. sandoz.comnih.govsemanticscholar.org
Trandolaprilat Trandolaprilat Diketopiperazine Minor metabolic pathway. sandoz.com
Trandolapril & Trandolaprilat Glucuronide Conjugates Phase II metabolic products. nih.govnih.govsemanticscholar.org

Mechanistic Aspects of Biotransformation to Diketopiperazine Analogs

The formation of diketopiperazine from ACE inhibitors like trandolapril is primarily understood as a chemical process of intramolecular cyclization rather than a direct enzymatic conversion. uni-regensburg.de The biotransformation aspect involves the initial enzymatic hydrolysis of the trandolapril prodrug to its active diacid metabolite, trandolaprilat. nih.govnih.gov

Following this enzymatic step, both the remaining parent drug (trandolapril) and the newly formed active metabolite (trandolaprilat) are susceptible to an internal condensation reaction. This intramolecular aminolysis involves the terminal amino group of the dipeptide-like structure attacking the ester or carboxylic acid group, leading to the closure of a six-membered ring and the formation of a stable diketopiperazine (a cyclic dipeptide). uni-regensburg.de This reaction is a known decomposition pathway for many ACE inhibitors that contain an N-carboxyalkyl dipeptide structure, and it can occur spontaneously, particularly during synthesis and storage, suggesting it is not strictly a metabolic, enzyme-catalyzed event in the body. uni-regensburg.de Therefore, the biotransformation to diketopiperazine analogs is best described as an initial enzymatic activation followed by a non-enzymatic, pH- and temperature-dependent intramolecular cyclization.

Strategies for Control and Mitigation of Trandolapril Diketopiperazine in Pharmaceutical Contexts

Impurity Profiling in Active Pharmaceutical Ingredients (APIs) and Drug Products

Impurity profiling is a cornerstone of pharmaceutical quality control, ensuring the safety and efficacy of drug products. For Trandolapril (B549266), this involves the rigorous identification and quantification of related substances, including its diketopiperazine derivative, in both the active pharmaceutical ingredient (API) and the finished dosage form. ontosight.ainih.gov Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the Canadian Drug and Health Agency emphasize the critical need for purity and the identification of impurities in APIs. nih.gov

Forced degradation studies are instrumental in this process, revealing the drug's stability under various stress conditions such as acid, base, oxidation, heat, and light. ijpsdronline.comwisdomlib.org Studies have shown that Trandolapril is particularly susceptible to degradation under acidic, basic, and oxidative conditions, leading to the formation of multiple degradation products, with the diketopiperazine being a major concern. ijpsdronline.comresearchgate.net These studies help in developing stability-indicating analytical methods that can effectively separate the degradation products from the parent drug. ijpsdronline.com

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the predominant analytical techniques for impurity profiling of Trandolapril. nih.govijpsdronline.com Researchers have developed and validated various reverse-phase HPLC (RP-HPLC) methods to separate and quantify Trandolapril and its related compounds, including the diketopiperazine impurity. ijpsdronline.comresearchgate.net These methods often utilize C18 columns with a mobile phase consisting of a phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724). ijpsdronline.comresearchgate.net The detection wavelength is typically set around 210 nm for optimal sensitivity. ijpsdronline.comresearchgate.net The development of these methods is crucial as some literature suggests challenges in eluting the non-polar diketopiperazine impurity at an early retention time in reversed-phase HPLC. ijpsdronline.comresearchgate.net

The integration of mass spectrometry (MS) with liquid chromatography (LC-MS/MS) provides enhanced capabilities for the structural elucidation of degradation products. nih.govnih.gov This powerful combination allows for rapid and sensitive analysis, facilitating the characterization of by-products formed during stress testing and helping to establish the degradation pathway of Trandolapril. nih.gov

The specifications for Trandolapril in the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) include tests for related substances, ensuring that impurities like the diketopiperazine are controlled within acceptable limits. ontosight.aigeneesmiddeleninformatiebank.nl Manufacturers must adhere to these limits through stringent quality control of both the drug substance and the final drug product. ontosight.aigeneesmiddeleninformatiebank.nl

Table 1: Analytical Methods for Trandolapril Diketopiperazine Profiling

Analytical Technique Key Parameters Purpose Reference
RP-HPLC C18 column, phosphate buffer/acetonitrile mobile phase, UV detection at 210 nmSeparation and quantification of Trandolapril and its impurities. ijpsdronline.comresearchgate.net
UPLC-MS/MS Rapid chromatographic separation coupled with tandem mass spectrometrySimultaneous analysis and structural characterization of degradation products. nih.gov
Forced Degradation Studies Exposure to acid, base, oxidation, heat, and lightTo understand degradation pathways and develop stability-indicating methods. ijpsdronline.comwisdomlib.org

Process Analytical Technology (PAT) Applications for Monitoring Formation

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. mt.comresearchgate.net The application of PAT is increasingly vital in pharmaceutical manufacturing to monitor and control the formation of impurities like this compound in real-time. americanpharmaceuticalreview.comnih.gov

Spectroscopic PAT tools, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are particularly valuable for monitoring chemical reactions. pharmoutsourcing.com These techniques can provide real-time information on the concentration of reactants, intermediates, and products. americanpharmaceuticalreview.com For instance, in a reaction involving the formation of an intermediate, Raman spectroscopy can be used to monitor specific vibrational bands corresponding to the starting material and the intermediate, allowing for precise control over the reaction endpoint and minimizing the formation of degradation products. pharmoutsourcing.com

The core principle of PAT is to build quality into the process rather than testing it into the final product. mt.com By understanding the sources of variability and implementing real-time monitoring, manufacturers can proactively manage the process to prevent the formation of impurities. mt.com This approach is a fundamental component of Quality by Design (QbD), which facilitates continuous process verification and improvement. researchgate.netnih.gov

For a process susceptible to impurity formation, PAT can be implemented to monitor critical process parameters (CPPs) that influence the rate of degradation. For Trandolapril, this could include monitoring temperature, pH, and moisture content during various stages of manufacturing. By keeping these parameters within a well-defined design space, the formation of this compound can be effectively controlled.

The implementation of PAT involves several stages, from real-time monitoring (RTM) to real-time assurance (RTA) and potentially real-time release (RTR). americanpharmaceuticalreview.com While RTR for an API remains challenging due to technical and regulatory hurdles, the use of PAT for RTM and RTA provides a significant level of confidence in the process performance and product quality. americanpharmaceuticalreview.com

Table 2: PAT Applications in Pharmaceutical Manufacturing

PAT Tool Application Benefit Reference
Raman Spectroscopy Real-time monitoring of reaction kinetics and intermediate formation.Improved process understanding and control, minimization of side reactions. pharmoutsourcing.com
FTIR Spectroscopy In-line analysis of chemical composition.Real-time process adjustments to maintain quality. pharmoutsourcing.com
Near-Infrared (NIR) Spectroscopy Monitoring of physical and chemical attributes like moisture content and blend uniformity.Ensures consistent product quality and prevents degradation due to excess moisture. americanpharmaceuticalreview.com

Regulatory and Quality Control Perspectives on Related Substance Management

The management of impurities is a critical aspect of pharmaceutical quality control, governed by stringent regulatory guidelines. ontosight.ainih.gov Regulatory authorities such as the FDA and the European Medicines Agency (EMA), guided by ICH principles, require manufacturers to identify, qualify, and control impurities in drug substances and products. nih.gov

For Trandolapril, the diketopiperazine is a specified impurity, meaning it is individually listed and limited in the pharmacopoeial monographs and product specifications. ontosight.ai The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide the official standards and test methods for ensuring the quality of Trandolapril. ontosight.aigeneesmiddeleninformatiebank.nl These specifications set acceptance criteria for related substances at the time of product release and throughout its shelf life. geneesmiddeleninformatiebank.nl It is common for shelf-life specifications for related substances to be wider than at release to account for potential degradation over time, but they must remain within safe and effective limits. geneesmiddeleninformatiebank.nl

The process of qualifying an impurity involves acquiring and evaluating data to establish its biological safety. nih.gov This is a crucial step in setting acceptable limits for impurities that may be present in the final drug product.

Manufacturers must provide comprehensive data in their regulatory submissions demonstrating compliance with these standards. This includes batch analytical data for the drug substance and detailed stability data for the drug product. geneesmiddeleninformatiebank.nl Any changes to the manufacturing process, formulation, or packaging that could impact the impurity profile must be thoroughly evaluated and reported to regulatory agencies. The continuous monitoring and control of this compound are essential to ensure that every batch of the drug product meets the required quality, safety, and efficacy standards throughout its lifecycle. ontosight.ai

Future Research Directions in Trandolapril Diketopiperazine Chemistry

Advancements in Analytical Technologies for Trace Level Detection

The accurate quantification of trandolapril (B549266) diketopiperazine at trace levels is essential for ensuring the quality and stability of trandolapril formulations. nih.gov Future research will likely focus on enhancing the sensitivity, specificity, and speed of analytical methods.

Current stability-indicating methods often rely on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). nih.govresearchgate.netijpsdronline.com While effective, there is a continuous drive to lower the limits of detection (LOD) and quantification (LOQ) to identify potential degradation issues earlier in the development and manufacturing process. researchgate.net A significant advancement has been the coupling of UPLC with mass spectrometry (MS), which provides rapid, sensitive, and highly specific characterization of degradation products. nih.govwisdomlib.org One study successfully developed a UPLC-MS/MS method that achieved chromatographic separation in under four minutes, demonstrating high resolution and sensitivity for trandolapril and its by-products. nih.gov

Future advancements are expected in several key areas:

Hyphenated Techniques: The continued evolution of hyphenated techniques, such as two-dimensional liquid chromatography (2D-LC) coupled with MS/MS, could offer unparalleled separation power for complex matrices. This would be particularly useful for resolving the diketopiperazine impurity from other related substances or formulation excipients.

Novel Detectors: The application of detectors like the Charged Aerosol Detector (CAD) may become more widespread. CAD offers near-universal response for non-volatile analytes, which is advantageous for impurity quantification without needing a specific chromophore, unlike standard UV detection. beilstein-journals.org

Process Analytical Technology (PAT): Integrating real-time analytical monitoring into the manufacturing process can provide continuous quality assurance. Future research could explore the development of spectroscopic or other rapid, non-destructive techniques to monitor and control diketopiperazine formation in-situ.

Table 1: Comparison of Current and Future Analytical Technologies for Trandolapril Diketopiperazine Detection

Technology Principle Current Application Status Future Potential
UPLC-UV Chromatographic separation followed by UV absorbance detection. Standard for quality control and stability testing. ijpsdronline.com Optimization for faster run times and higher resolution.
UPLC-MS/MS Chromatographic separation with mass spectrometric detection for definitive identification and quantification. nih.gov Increasingly used for impurity profiling and structural elucidation. nih.govwisdomlib.org Wider adoption for routine trace analysis due to increasing accessibility and robustness.
2D-LC Two independent chromatographic separations are combined for enhanced peak capacity. Research/specialized applications. Application to highly complex degradation profiles or challenging formulation matrices.

| Charged Aerosol Detection (CAD) | Nebulization of eluent followed by charging and detection, providing a mass-proportional response. beilstein-journals.org | Emerging for universal impurity detection. beilstein-journals.org | Use as a complementary detector to UV for comprehensive mass balance studies. |

Advanced Mechanistic Understanding of Formation Under Complex Conditions

The formation of this compound occurs via an intramolecular cyclization reaction. researchgate.net This process is known to be influenced by factors such as pH, temperature, and the presence of specific catalysts. nih.govnih.gov While the basic pathway is understood, a deeper, more quantitative mechanistic understanding is needed, particularly under the complex conditions found in solid-state formulations and during long-term storage.

The structure of trandolapril, which contains a proline-like octahydro-1H-indole-2-carboxylic acid moiety, makes it susceptible to this degradation. nih.govacs.org The N-terminal amine of one part of the molecule can perform a nucleophilic attack on the carbonyl carbon of the adjacent amide bond, leading to the cleavage and formation of the stable six-membered diketopiperazine ring. nih.gov Studies on other proline-containing peptides confirm that this amino acid residue significantly predisposes a molecule to cyclization. nih.govresearchgate.net

Future research should be directed toward:

Solid-State Kinetics: Most kinetic studies are performed in solution. However, degradation in solid dosage forms is more complex, involving factors like moisture content, excipient interactions, and the amorphous vs. crystalline state of the drug. researchgate.net Detailed kinetic models that account for these variables are needed to predict shelf-life and stability accurately.

Excipient Impact: Pharmaceutical excipients are not always inert. Some, like magnesium stearate, have been shown to potentially accelerate the degradation of certain ACE inhibitors under humid conditions. researchgate.net Systematic studies are required to screen for and understand the mechanistic basis of interactions between trandolapril and a wide range of common excipients.

Computational Modeling: Density Functional Theory (DFT) calculations and other computational tools can provide profound insight into the reaction mechanism. beilstein-journals.org These models can be used to calculate transition state energies, identify the most likely reaction pathways, and predict how structural modifications or environmental factors might influence the rate of diketopiperazine formation.

Table 2: Factors Influencing this compound Formation

Factor Effect on Formation Rate Mechanistic Rationale
Temperature Increases Provides the necessary activation energy for the intramolecular cyclization reaction. nih.govnih.gov
pH Dependent; often faster at neutral or slightly basic pH. nih.govresearchgate.net The N-terminal amine must be deprotonated (nucleophilic) to attack the carbonyl carbon. nih.gov
Moisture Increases (especially in solid state) Facilitates molecular mobility and can participate in the reaction mechanism. researchgate.net
Proline-like Structure Intrinsic susceptibility The rigid ring structure of the proline-like moiety orients the N-terminal amine and the target carbonyl group, favoring cyclization. nih.govresearchgate.net

| Reactive Excipients | May Increase or Decrease | Can act as catalysts, provide a pH microenvironment, or have hygroscopic properties that influence local moisture content. researchgate.net |

Rational Design of Strategies for Diketopiperazine Minimization

Building on an advanced mechanistic understanding, the ultimate goal is to rationally design formulation strategies that minimize or prevent the formation of this compound. This moves beyond simple trial-and-error and into a predictive, science-based approach to formulation development.

Future research in this area should focus on:

Novel Stabilizers: Investigating and developing new, highly effective stabilizers that specifically inhibit the intramolecular cyclization pathway. This could include novel polymeric excipients or co-processed materials that physically sequester the drug or inhibit its degradation through specific chemical interactions.

Formulation Process Optimization: The manufacturing process itself can introduce stresses that promote degradation. For example, avoiding dry procedures or optimizing wet granulation techniques can be crucial. googleapis.com Research into continuous manufacturing or other advanced processing technologies may yield methods that are inherently gentler on the molecule.

Prodrug Modification: While a more fundamental approach, research could explore minor modifications to the trandolapril molecule itself that would disfavor the cyclization reaction without impacting the desired pharmacological activity of its active metabolite, trandolaprilat (B1681354).

Table 3: Potential Strategies for Minimizing this compound

Strategy Description Rationale
pH Control/Buffering Inclusion of stabilizing agents like magnesium oxide or acidic stabilizers like ascorbic acid in the formulation. google.comgoogle.com Maintains an optimal pH microenvironment that disfavors the cyclization reaction.
Moisture Control Use of low-moisture excipients and protective packaging. Reduces molecular mobility and the availability of water, which can facilitate the degradation reaction in the solid state. researchgate.net
Excipient Selection Screening and selecting excipients that have minimal interaction with trandolapril. Avoids catalytic or other destabilizing effects from reactive formulation components. researchgate.net
Process Optimization Modifying manufacturing conditions, such as temperature, pressure, and moisture during granulation and drying. googleapis.com Minimizes the thermal and mechanical stress on the drug substance that could accelerate degradation.

| Solid-State Engineering | Controlling the crystalline form (polymorph) of trandolapril. | Different crystal lattices can exhibit varying chemical stability due to differences in molecular conformation and packing. |

Q & A

Q. Can machine learning optimize diketopiperazine reverse prenyltransferase activity for biocatalysis?

  • Methodological Answer : Train models on substrate-permissive enzymes (e.g., NotF) using sequence-activity relationships (kcat/Km). Use SHAP analysis to identify critical residues (e.g., Phe163 for substrate orientation). Validate with cascade synthesis of (–)-eurotiumin A, monitoring yield improvements via LC-MS .

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